Product packaging for Voaphylline indolenine, hydroxy-(Cat. No.:CAS No. 18269-16-4)

Voaphylline indolenine, hydroxy-

Cat. No.: B231558
CAS No.: 18269-16-4
M. Wt: 312.4 g/mol
InChI Key: ZTCJOOIYHFZAQO-UHFFFAOYSA-N
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Description

Voaphylline indolenine, hydroxy- is an organic compound with the CAS Registry Number 18269-16-4 . It has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is characterized by a complex polycyclic structure incorporating an indolenine moiety . Key physical properties include a calculated density of approximately 1.38 g/cm³ and a high calculated boiling point of 478.8°C at 760 mmHg . Its exact mass is 312.18400 . Researchers can utilize the provided identifiers for their work: the SMILES string is C1=CC=CC5=C1C4(CCN3CC2OC2C(C3)(CCC4=N5)CC)O, and the InChIKey is ZTCJOOIYHFZAQO-UHFFFAOYSA-N . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2 B231558 Voaphylline indolenine, hydroxy- CAS No. 18269-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18269-16-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-5,7,9,11-tetraen-4-ol

InChI

InChI=1S/C19H24N2O2/c1-2-18-8-7-16-19(22,13-5-3-4-6-14(13)20-16)9-10-21(12-18)11-15-17(18)23-15/h3-6,15,17,22H,2,7-12H2,1H3

InChI Key

ZTCJOOIYHFZAQO-UHFFFAOYSA-N

SMILES

CCC12CCC3=NC4=CC=CC=C4C3(CCN(C1)CC5C2O5)O

Canonical SMILES

CCC12CCC3=NC4=CC=CC=C4C3(CCN(C1)CC5C2O5)O

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Voaphylline Indolenine, Hydroxy

Botanical Origin and Chemotaxonomic Context within Voacanga Species

Voaphylline indolenine, hydroxy-, a notable monoterpenoid indole (B1671886) alkaloid, is primarily sourced from plants belonging to the Voacanga genus, a member of the Apocynaceae family. This genus is predominantly found in tropical and subtropical regions of Africa and Malesia, with some species extending to Australia. Voacanga africana is a particularly well-documented source of this and other related alkaloids. researchgate.netphcogrev.comamazonaws.com The distribution of specific alkaloids within the Voacanga genus serves as a valuable tool in chemotaxonomy, helping to classify and differentiate between various species. researchgate.net

The biosynthesis of monoterpenoid indole alkaloids in Voacanga species originates from the combination of tryptophan and the terpene-derived iridoid, secologanin (B1681713). phcogrev.com This shared biosynthetic pathway leads to a wide diversity of alkaloid structures, including the vobasine (B1212131), eburnane, iboga, and aspidosperma types, which are characteristic of the genus. phcogrev.com The presence of voaphylline-type alkaloids, such as Voaphylline indolenine, hydroxy-, contributes to the unique chemical fingerprint of certain Voacanga species. nih.gov For instance, while some species are rich in tabersonine, a precursor for many aspidosperma-type alkaloids, others accumulate a higher concentration of iboga-type alkaloids like voacamine (B1217101). nih.gov The specific accumulation of Voaphylline indolenine, hydroxy- in the leaves of Voacanga africana highlights the tissue-specific distribution of these compounds within the plant. tandfonline.com

The chemical profile of a Voacanga species can vary based on its geographical location, influencing the types and quantities of alkaloids present. nih.gov This variability underscores the importance of precise botanical identification and geographical sourcing when studying the chemical constituents of these plants. The intricate array of over 100 different monoterpenoid indole alkaloids identified across the Voacanga genus showcases its rich and diverse secondary metabolism. nih.gov

Methodological Advances in the Isolation and Purification of Indole Alkaloids, with Relevance to Voaphylline Indolenine, Hydroxy-

The isolation and purification of Voaphylline indolenine, hydroxy- from its botanical matrix involve a series of advanced chromatographic techniques tailored for the separation of complex alkaloid mixtures. The initial step typically involves the extraction of total alkaloids from the plant material, often the leaves of Voacanga africana, using solvent-based methods. tandfonline.comgoogle.com Acid-base extraction is a common preliminary step to separate alkaloids from other plant constituents. researchgate.net

Historically, techniques like thin-layer chromatography (TLC) and column chromatography over silica (B1680970) gel or alumina (B75360) were employed. google.comuniversiteitleiden.nl However, modern advancements have led to the widespread use of High-Performance Liquid Chromatography (HPLC) for its superior resolution and efficiency in separating structurally similar indole alkaloids. universiteitleiden.nlresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, often utilizing C8 or C18 stationary phases. universiteitleiden.nlresearchgate.net To enhance separation, ion-pair reagents or modifiers like triethylamine (B128534) are sometimes added to the mobile phase to improve peak shape and resolution of basic alkaloids. universiteitleiden.nlresearchgate.net

For preparative scale separations, pH-zone-refining counter-current chromatography (pH-ZRCCC) has emerged as a powerful technique. nih.gov This method is particularly advantageous for separating alkaloid epimers and isomers by exploiting differences in their pKa values. nih.gov The choice of solvent system, such as hexane-ethyl acetate-methanol-water (HEMWat), is critical for achieving optimal separation in pH-ZRCCC. nih.gov The combination of pH-ZRCCC with preparative HPLC allows for the efficient isolation of highly pure individual alkaloids from complex crude extracts. nih.gov

The development of hyphenated techniques, such as HPLC coupled with mass spectrometry (LC-MS), has revolutionized the analysis of indole alkaloids. universiteitleiden.nlresearchgate.net These methods provide not only separation but also immediate structural information, facilitating the rapid identification of known and novel compounds in plant extracts.

Comprehensive Structural Characterization of Voaphylline Indolenine, Hydroxy-

The definitive structure of Voaphylline indolenine, hydroxy- was established through a combination of sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural elucidation of complex indole alkaloids like Voaphylline indolenine, hydroxy-. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule.

Two-dimensional (2D) NMR techniques are crucial for piecing together the intricate molecular framework. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, revealing adjacent protons in the spin system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov These correlations are vital for assigning the chemical shifts of all carbon and proton signals and for confirming the connectivity of the atoms, ultimately building the complete chemical structure. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Voaphylline-type Skeleton

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2175.2-
348.53.20 (m)
552.12.85 (dd, J=15.0, 5.0 Hz), 2.60 (m)
621.81.90 (m), 1.75 (m)
795.3-
8135.87.10 (d, J=7.5 Hz)
9118.26.95 (t, J=7.5 Hz)
10121.57.05 (t, J=7.5 Hz)
11109.86.80 (d, J=7.5 Hz)
12142.6-
13150.1-
1434.51.60 (m)
1530.11.45 (m), 1.30 (m)
1655.43.50 (q, J=7.0 Hz)
177.80.90 (t, J=7.0 Hz)
1945.32.90 (m)
2060.24.10 (s)
2150.83.10 (d, J=12.0 Hz), 2.70 (d, J=12.0 Hz)

Note: This data is illustrative for a voaphylline-type scaffold and does not represent the exact values for Voaphylline indolenine, hydroxy-. Actual chemical shifts can vary based on the specific substitutions and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For Voaphylline indolenine, hydroxy-, HRMS provides an accurate mass measurement, which is used to calculate the elemental composition. The molecular formula for Voaphylline indolenine, hydroxy- is C₁₉H₂₄N₂O₂. nih.gov This corresponds to a molecular weight of approximately 312.4 g/mol . nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous validation of the molecular formula derived from NMR and other data.

The stereochemistry of Voaphylline indolenine, hydroxy-, which possesses multiple chiral centers, is determined using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD or ORD spectra with those of related compounds with known stereochemistry or with theoretically calculated spectra, the absolute configuration of the chiral centers in Voaphylline indolenine, hydroxy- can be established.

Biosynthetic Pathways and Precursor Incorporation Studies of Voaphylline Indolenine, Hydroxy

General Principles of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis: Tryptophan and Secologanin (B1681713) Integration

The biosynthesis of all monoterpenoid indole alkaloids (MIAs), a class comprising over 3,000 known compounds, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces the amino acid L-tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid component. sioc-journal.cnwikipedia.org Tryptophan provides the indole-containing tryptamine (B22526) unit, while the monoterpenoid secologanin supplies the C9 or C10 carbon skeleton. researchgate.netyoutube.com

The initial committed step in MIA biosynthesis is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). biocyclopedia.comescholarship.org Concurrently, the iridoid glucoside loganin (B1675030), derived from the monoterpene geraniol (B1671447) via a series of oxidations and cyclizations, is converted to secologanin by secologanin synthase, a cytochrome P450 enzyme. biocyclopedia.com

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR), which performs a stereospecific Pictet-Spengler reaction to form strictosidine. sioc-journal.cnyoutube.com This compound is the universal precursor for the vast array of MIAs. researchgate.net Subsequent removal of the glucose moiety from strictosidine by strictosidine β-D-glucosidase (SGD) generates a highly reactive aglycone, which serves as a branching point for the synthesis of various alkaloid skeletons, including those of the Voacanga genus. biocyclopedia.combiorxiv.org

EnzymeAbbreviationFunction in MIA Biosynthesis
Tryptophan DecarboxylaseTDCCatalyzes the decarboxylation of L-tryptophan to tryptamine. biocyclopedia.com
Geraniol 10-hydroxylaseG10HInvolved in the early steps of the monoterpenoid pathway. biocyclopedia.com
Secologanin SynthaseCYP72A1A cytochrome P450 enzyme that converts loganin to secologanin. d-nb.info
Strictosidine SynthaseSTRCatalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. sioc-journal.cnbiorxiv.org
Strictosidine β-GlucosidaseSGDHydrolyzes the glycosidic bond in strictosidine to yield the reactive aglycone. biocyclopedia.combiorxiv.org

Elucidation of Specific Enzymatic Steps Leading to Indolenine Formation

The formation of an indolenine ring system from an indole precursor is a critical transformation in the biosynthesis of many complex alkaloids. This process typically involves an oxidative step, often catalyzed by heme-containing enzymes like cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are renowned for their ability to perform a wide variety of challenging chemical reactions, including hydroxylations, epoxidations, and rearrangements, which are key to the diversification of MIA scaffolds. nih.govbiorxiv.org

In the context of related alkaloids, the conversion of an indole to an indolenine often proceeds through oxidation of the indole ring, typically at the C7 position for iboga-type alkaloids or the C2-C7 bond. d-nb.inforesearchgate.net For example, in the biosynthesis of the antiarrhythmic alkaloid ajmaline (B190527), the indolenine alkaloid vinorine (B1233521) is a central intermediate. researchgate.netnih.gov Its formation involves a series of enzymatic steps culminating in a structure with an N=C double bond within the former indole system. Human CYP3A4 has been shown in vitro to convert vinorine into other products, highlighting the transformative power of these enzymes on indolenine scaffolds. d-nb.infonih.gov The formation of an indolenine can be initiated by the generation of a radical intermediate, leading to intramolecular cyclization or rearrangement. nih.gov

Proposed Biosynthetic Route to Voaphylline Indolenine, Hydroxy- within the Voacanga Metabolic Network

While the precise biosynthetic pathway for Voaphylline indolenine, hydroxy- has not been fully elucidated, a plausible route can be proposed based on the known metabolic capabilities of Voacanga species and the established chemistry of indole alkaloids. It is hypothesized that this compound arises from a late-stage modification of a more abundant iboga-type alkaloid, such as voacangine (B1217894), which is a major constituent of Voacanga africana. researchgate.netacs.orgnih.gov

Oxidative Cyclization and Rearrangement Mechanisms in Vivo

The formation of the hydroxy-indolenine moiety is likely the result of an oxidative process. researchgate.net Research on the oxidation of ibogaine (B1199331) and voacangine has shown that these molecules can undergo facile autoxidation or enzyme-catalyzed oxidation to yield 7-hydroxyindolenine derivatives. researchgate.net This reaction involves the oxidation of the indole nitrogen followed by attack of an oxygen species at the C7 position.

The proposed mechanism in vivo likely involves a cytochrome P450 monooxygenase that specifically recognizes an iboga-type skeleton like voacangine. The enzyme would catalyze the regio- and stereospecific hydroxylation at the C7 position of the indole ring, leading directly to the formation of the 7-hydroxyindolenine structure. Such enzymatic oxidations are common diversification strategies in plant alkaloid biosynthesis, creating new functionalities and, consequently, new biological activities. nih.govnih.gov The resulting indolenine is often a reactive intermediate that can undergo further rearrangements or reactions, but in this case, it represents the stable final product. chemrxiv.org

Isotopic Labeling Experiments for Pathway Delineation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov Although specific labeling studies for Voaphylline indolenine, hydroxy- have not been reported, the methodology to do so is well-established.

To confirm the proposed biosynthetic route, feeding experiments using isotopically labeled precursors would be conducted on Voacanga plants or cell cultures. Labeled L-tryptophan (e.g., with ¹³C, ¹⁵N, or ²H) and secologanin (e.g., with ¹³C or ²H) would be administered. The plant material would then be harvested, and the alkaloids extracted. The incorporation and position of the labels in the target molecule, Voaphylline indolenine, hydroxy-, would be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Furthermore, to pinpoint the oxidative step, labeling with ¹⁸O₂ or H₂¹⁸O could be employed. nih.gov By analyzing the mass of the final product, it can be determined whether the oxygen atom in the hydroxyl group originates from molecular oxygen (as would be expected for a P450-catalyzed reaction) or from water. nih.gov

Labeled PrecursorIsotope(s)Expected Incorporation Site in Voaphylline Indolenine, Hydroxy-Analytical Method
L-Tryptophan¹³C, ¹⁵NThe entire indole ring, the ethylamine (B1201723) bridge (C5, C6), and the associated nitrogen atom.NMR, MS
Secologanin¹³C, ²HThe entire non-tryptamine derived portion of the molecule, including the isoquinuclidine core.NMR, MS
Molecular Oxygen¹⁸O₂The hydroxyl group at the indolenine junction, confirming the action of an oxygenase (e.g., Cytochrome P450). nih.govMS

Confirmation of this proposed pathway awaits detailed enzymatic and genetic studies, including the identification and characterization of the specific cytochrome P450 enzyme responsible for the final oxidative transformation.

Synthetic Methodologies and Chemical Transformations of Voaphylline Indolenine, Hydroxy and Analogues

Strategies for the Total Synthesis of Complex Indolenine-Containing Alkaloids

The total synthesis of complex indole (B1671886) alkaloids, including those with an indolenine structure, is a significant endeavor in organic chemistry. These syntheses often serve as a platform for discovering and developing new chemical reactions. researchgate.netacs.orgrsc.orgnih.gov Strategies frequently involve the construction of key ring systems through cyclization and rearrangement reactions, with a focus on controlling stereochemistry. acs.orgrsc.orgnih.gov

A pivotal step in the synthesis of voaphylline indolenine, hydroxy- and its analogues is the formation of the 3-hydroxy-indolenine moiety. This structural motif is often accessed through the catalytic enantioselective oxidation of corresponding indole precursors. nih.govmit.eduacs.org This biomimetic approach mimics the enzymatic oxidation that occurs in the biosynthesis of many indole alkaloids. nih.govmit.edu

Developing highly selective catalytic systems for this transformation presents numerous challenges, including chemoselectivity and stereocontrol. nih.gov Researchers have explored various catalysts to achieve this, with notable success using chiral phosphoric acids and peptide-based catalysts. nih.govresearchgate.netrsc.org For instance, an aspartyl peptide-based catalyst system has been shown to deliver 3-hydroxy-indolenines in good yields with high enantiomeric and diastereomeric ratios (up to 95:5 er and 92:8 dr). nih.govmit.edu These enantioenriched 3-hydroxy-indolenines are valuable intermediates that can undergo further stereospecific rearrangements to form other complex alkaloid structures. nih.govacs.org

Another approach involves the de novo construction of chiral 3-hydroxyindolenines through an organocatalyzed formal [3+2] annulation between arylamines and 2,3-diketoesters, which has been shown to produce products with excellent enantioselectivity (up to 99% ee). rsc.orgresearchgate.net This method, utilizing a chiral phosphoric acid catalyst, proceeds via an intermolecular direct ortho-regioselective C-H addition followed by an unusual nih.govresearchgate.net-ester migration. rsc.orgthieme-connect.com

Table 1: Examples of Catalytic Systems for Asymmetric Indole Oxidation

Catalyst Type Substrate Key Features Reported Selectivity Reference
Aspartyl Peptide Tryptamine (B22526) derivatives Highly chemoselective, biomimetic Up to 95:5 er, 92:8 dr nih.gov
Chiral Phosphoric Acid Arylamines and 2,3-diketoesters De novo construction, formal [3+2] annulation Up to 99% ee rsc.orgresearchgate.net
Manganese-based Naphthalenes (related arene oxidation) Dearomative epoxidation High enantioselectivity researchgate.net

Following the formation of the hydroxy-indolenine core, subsequent ring-closing and rearrangement reactions are essential for assembling the complete polycyclic skeleton of complex alkaloids. Ring-closing metathesis (RCM) has emerged as a powerful and efficient tool for forming various fused indole structures. researchgate.net This method has been applied to the synthesis of the D-ring in certain indole alkaloids. researchgate.net

Other significant ring-forming strategies include:

Intramolecular Cyclization: The cyclopropanation/ring-opening/iminium cyclization (CRI) reaction on tryptamine derivatives has been developed to efficiently construct various indoline (B122111) alkaloid skeletons. acs.org

Diels-Alder Reactions: The [4+2] cycloaddition between an indoline-containing diene and a suitable dienophile is a widely used strategy for building the cyclohexane (B81311) ring found in some indole alkaloids. rsc.org

Gold-Mediated Cycloisomerization: This has been used for the efficient synthesis of tetracyclic cores of pyrroloazocine indole alkaloids with high endo-selectivity. rsc.org

Wagner-Meerwein Rearrangement: This type of rearrangement of hydroxyindolenine intermediates has been utilized in the enantioselective total synthesis of trigonoliimine alkaloids, demonstrating the synthetic utility of these intermediates. nih.gov

The choice of strategy often depends on the specific target molecule. For instance, in the total synthesis of (±)-aspidophylline A, key steps included an intramolecular azidoalkoxylation to form a furoindoline ring and an intramolecular Michael addition to construct the 2-azabicyclo[3.3.1]nonane system. nih.gov Similarly, the total synthesis of (–)-arbophyllidine featured an intramolecular reductive Heck reaction and a Fischer indolization to build the tetracyclic skeleton. rsc.org

Chemical Modifications and Derivatization of the Voaphylline Indolenine Scaffold

Modification of the voaphylline indolenine scaffold is essential for probing the biological activity of this class of alkaloids and for developing new therapeutic leads. These modifications can range from simple functional group transformations to the construction of complex bis-indole alkaloids.

Achieving regioselective and stereoselective functionalization of the complex voaphylline indolenine core is a significant chemical challenge. The inherent reactivity of the various positions on the indole nucleus and the surrounding rings must be carefully considered.

Palladium-catalyzed cross-coupling reactions have proven to be powerful tools for the C-H functionalization of indole cores, allowing for the introduction of new substituents at specific positions. psu.edu For example, a highly regio- and stereoselective palladium-catalyzed C-H functionalization was a key step in the total synthesis of the bicyclic peptide celogentin C, which features a complex tryptophan derivative. psu.edu Furthermore, dearomative functionalization of indoles provides a pathway to spiro-indolenine structures and other complex polycyclic systems. sci-hub.stresearchgate.net

The synthesis of analogues of natural products like voaphylline is crucial for conducting structure-activity relationship (SAR) studies. preprints.org These studies help to identify the key structural features responsible for the biological activity of a compound. By systematically modifying different parts of the molecule, chemists can understand how these changes affect its interaction with biological targets. preprints.orgresearchgate.net

For example, SAR studies on isocryptolepine, another indole alkaloid, revealed that the introduction of fluorine and bromine atoms at specific positions could significantly enhance its antiplasmodial and antiproliferative activities. nih.gov Similarly, the synthesis and evaluation of various analogues of voaphylline and related bis-indole alkaloids, such as voacalgine A and bipleiophylline, can provide valuable insights into their mechanisms of action. researchgate.net The development of divergent synthetic routes allows for the creation of a library of related compounds from a common intermediate, facilitating comprehensive SAR investigations. psu.educhemrxiv.org

Role and Significance Within the Broader Field of Indole Alkaloid Research

Position of Voaphylline Indolenine, Hydroxy- in Indole (B1671886) Alkaloid Classification and Structural Diversity

Voaphylline indolenine, hydroxy-, also known as voaphylline hydroxyindolenine, is a monoterpenoid indole alkaloid isolated from the plant Voacanga africana, a species belonging to the Apocynaceae family. researchgate.netamazonaws.com This family is a rich source of diverse indole alkaloids, including those of the vobasine (B1212131), iboga, and aspidosperma types. phcogrev.com Voaphylline itself is classified as a quebrachamine-type alkaloid. biorxiv.orgresearchgate.net The structure of Voaphylline indolenine, hydroxy- is characterized by an indolenine moiety, which represents an oxidized form of the more common indole nucleus.

The presence of the hydroxyindolenine core places this compound at a significant crossroads of indole alkaloid diversity. Indole alkaloids are broadly categorized based on the rearrangement of the monoterpene unit of their precursor, secologanin (B1681713). mdpi.com Voaphylline indolenine, hydroxy- belongs to the vobasine group of alkaloids, which are structurally related to other important classes such as the sarpagine (B1680780) and ajmaline (B190527) types. nih.govnih.gov Its defining feature, the hydroxyindolenine group, is a departure from the typical aromatic indole system and is a key element in the structural diversification of these natural products. This modification is often a precursor to further skeletal rearrangements, leading to the vast array of structures seen in this family. mdpi.com The isolation of compounds like voaphylline hydroxyindolenine from Voacanga africana alongside other major alkaloids like voacamine (B1217101), voacangine (B1217894), and vobasine underscores the plant's complex biosynthetic machinery capable of producing a wide spectrum of structurally related alkaloids. psu.edu

Contributions to Understanding Oxidative Transformations in Natural Product Biosynthesis

The structure of Voaphylline indolenine, hydroxy- offers significant insights into the oxidative transformations that are central to the biosynthesis of complex indole alkaloids. The conversion of an indole to a hydroxyindolenine is a critical oxidative step that often serves as a prelude to further intramolecular reactions and skeletal rearrangements. mdpi.comnih.gov In the biosynthesis of many monoterpenoid indole alkaloids, cytochrome P450 monooxygenases (CYPs) are known to catalyze a variety of oxidation reactions, including hydroxylations, epoxidations, and ring rearrangements, which contribute to the extensive diversification of these compounds. biorxiv.orgresearchgate.netresearchgate.net

The formation of a 3-hydroxyindolenine intermediate is a recurring theme in the biosynthesis of various indole alkaloid subtypes. nih.gov For instance, in the biosynthesis of notoamides, a fungal indole alkaloid family, the enzymatic 2,3-oxidation of the indole ring leads to a 3-hydroxyindolenine species, which then undergoes further cyclization. nih.gov This highlights the general importance of such intermediates in natural product biosynthesis. The existence of naturally occurring hydroxyindolenine derivatives like Voaphylline indolenine, hydroxy- provides tangible evidence for these proposed biosynthetic pathways. It suggests that such intermediates can be stable enough to be isolated, offering a snapshot of a key transformative step. The study of these compounds helps to elucidate the mechanisms by which plants create a vast array of complex molecules from a common precursor like strictosidine (B192452). mdpi.comresearchgate.net

Insights Gained for Synthetic Organic Chemistry through the Voaphylline Indolenine, Hydroxy- Framework

The structural framework of Voaphylline indolenine, hydroxy- and related alkaloids provides valuable insights for synthetic organic chemistry. The synthesis of complex natural products is a significant challenge that drives the development of new synthetic methodologies. The vobasine-type skeleton, to which Voaphylline indolenine, hydroxy- belongs, is a common target in total synthesis. nih.govnih.gov

The key structural feature, the hydroxyindolenine moiety, presents a unique synthetic challenge and opportunity. Biomimetic syntheses, which are inspired by proposed biosynthetic pathways, often seek to replicate key transformations such as the oxidation of an indole to a hydroxyindolenine. researchgate.net The successful synthesis of related alkaloid frameworks often involves strategies to control the stereochemistry and reactivity of such intermediates. For example, the diastereoselective oxidation of an indole ring to a hydroxyindolenine has been utilized as a key step in the synthesis of other caged monoterpene indole alkaloids, triggering subsequent cyclizations. researchgate.net

Furthermore, the study of the reactivity of the Voaphylline indolenine, hydroxy- framework can inform the design of synthetic routes to other related alkaloids. The potential for the hydroxyindolenine to undergo rearrangements or to be functionalized at various positions makes it a versatile synthetic intermediate. The strategies developed for the synthesis of the broader class of vobasine and aspidosperma alkaloids, which often involve complex cyclizations and rearrangements, can be informed by the structural motifs present in naturally occurring compounds like Voaphylline indolenine, hydroxy-. mit.edu The challenges associated with the synthesis of these intricate structures continue to inspire innovation in the field of synthetic organic chemistry. researchgate.net

Advanced Analytical Chemistry for Voaphylline Indolenine, Hydroxy Studies

State-of-the-Art Chromatographic Separations for Complex Alkaloid Mixtures

The isolation and purification of individual alkaloids from the complex matrix of Voacanga extracts is a critical first step for structural elucidation and biological activity studies. Researchers employ a multi-step approach, often beginning with a classical acid-base extraction to selectively separate the alkaloid fraction from other plant materials. unmul.ac.idpuzzlepiece.org Following this initial extraction, various chromatographic techniques are utilized to resolve the intricate mixture of structurally similar alkaloids.

Commonly employed methods include open column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. nih.govmdpi.com Gradient elution, where the solvent polarity is gradually changed, allows for the separation of compounds based on their differing affinities for the stationary phase. nih.govgoogle.com For finer separation and purification, preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are frequently used. nih.govmdpi.com HPLC, in particular, offers high resolution and is often coupled with detectors that aid in identification. mdpi.com

In addition to these liquid chromatography methods, gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for analyzing the components of Voacanga extracts, particularly after derivatization to increase volatility. nih.gov An optimization study comparing a traditional acid-base extraction with a direct organic solvent extraction found that both methods could effectively isolate voacangine (B1217894), a major alkaloid, though the bulk of the extract often consists of dimeric alkaloids like voacamine (B1217101). puzzlepiece.org

TechniquePrinciple of SeparationApplication in Voacanga Alkaloid StudiesReference
Acid-Base Extraction Exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.Initial enrichment of the total alkaloid fraction from crude plant material (root bark, leaves). unmul.ac.idpuzzlepiece.org
Column Chromatography (Silica Gel, Sephadex LH-20) Differential adsorption of compounds onto a solid stationary phase.Gross separation of the alkaloid extract into fractions containing different classes of alkaloids. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purification of individual alkaloids (e.g., voacamine) for structural analysis and bioassays. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Analysis of methanol (B129727) and alkaloid extracts to identify various constituents, including alkaloids and fatty acids. nih.gov
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase; effective for chiral separations.Mentioned as a potential but less common technique for complex mixtures and chiral separations of pharmacologically active molecules. chromatographyonline.com

Quantitative Spectroscopic Methods for High-Throughput Analysis

Once alkaloids are separated, or for the rapid analysis of complex mixtures, a suite of spectroscopic methods is employed for identification and quantification. These techniques provide detailed information about the chemical structure and concentration of the target compounds.

Ultraviolet (UV) spectroscopy is a fundamental tool, as the indole (B1671886) core common to Voacanga alkaloids produces characteristic absorption bands. unmul.ac.idnih.govmdpi.com For instance, UV absorption bands observed around 228, 287, and 295 nm are indicative of an indole alkaloid structure. nih.govmdpi.com Infrared (IR) spectroscopy complements this by identifying key functional groups, such as the N-H stretch of the indole ring (around 3383-3438 cm⁻¹) and the C=O stretch of ester groups (around 1708-1722 cm⁻¹), which are present in many Voacanga alkaloids. unmul.ac.idnih.govmdpi.com

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of these compounds. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the confident assignment of elemental compositions. nih.gov For high-throughput analysis, ambient ionization techniques like Direct Analysis in Real-Time (DART) mass spectrometry have proven highly effective. DART-MS allows for the rapid analysis of extracts with minimal sample preparation. nih.govacs.org A study using DART-HRMS on Voacanga africana seed extracts detected 85 peaks in an enriched alkaloid extract, compared to just 26 in a simple methanol extract, demonstrating its power in profiling complex mixtures. acs.org

Spectroscopic MethodInformation ProvidedApplication in Voacanga Alkaloid StudiesReference
UV Spectroscopy Electronic transitions, characteristic of chromophores like the indole nucleus.Preliminary identification of indole alkaloids in fractions based on characteristic absorption maxima. unmul.ac.idnih.gov
IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=O ester).Confirmation of the alkaloidal nature and presence of key structural features. unmul.ac.idnih.govmdpi.com
Mass Spectrometry (MS/HRMS) Molecular weight and elemental composition.Determination of molecular formulas for newly isolated alkaloids like voacamine A. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Detailed connectivity and stereochemistry of atoms (¹H, ¹³C).Complete structure elucidation of isolated alkaloids like voacangine. unmul.ac.id
DART-MS / LADI-MS Rapid, high-throughput mass analysis with minimal sample preparation; spatial distribution imaging.Rapid profiling of crude extracts and mapping the location of alkaloids within seed tissues. nih.govchromatographyonline.comacs.org
LC-MS Combined separation and mass-based detection.Simultaneous quantitative analysis of multiple alkaloids (e.g., ibogaine (B1199331), tabersonine) in commercial products. nih.gov

Metabolomics and Chemoinformatic Approaches in Voacanga Alkaloid Profiling

Metabolomics represents a holistic approach to studying the chemical fingerprint of an organism or tissue. In the context of Voacanga alkaloids, metabolomics aims to comprehensively profile the full spectrum of these secondary metabolites, rather than targeting a few known compounds. This is particularly valuable for discovering new natural products.

A key technology driving these efforts is mass spectral imaging, specifically Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS). nih.govchromatographyonline.com This technique was used to analyze seeds of Voacanga africana, not only identifying 31 previously unreported compounds but also mapping their spatial distribution. nih.govacs.org The study revealed that fatty acids were primarily located in the seed's embryo, while the alkaloids, including strictamine, akuammidine, and vobasine (B1212131), were concentrated in the endosperm. nih.govacs.orgresearchgate.net This information is crucial for developing more efficient extraction protocols that target specific tissues, thereby maximizing yield and minimizing waste. chromatographyonline.com

The vast amount of data generated by these metabolomic analyses requires sophisticated chemoinformatic tools for interpretation. Molecular networking, an approach that organizes MS/MS data based on fragmentation similarity, is a powerful strategy for dereplication—the rapid identification of known compounds in a mixture. researchgate.net By clustering compounds with similar structures, it can also highlight potentially new, uncharacterized alkaloids. researchgate.net Platforms like METLIN, which contain extensive high-resolution MS/MS databases, are used to compare experimental data against known metabolites to accelerate identification. researchgate.net This combination of advanced mass spectrometry and chemoinformatic analysis is accelerating the discovery of new bioactive alkaloids from the Voacanga genus. researchgate.net

Future Perspectives in Voaphylline Indolenine, Hydroxy Research

Uncharted Avenues in Stereocontrolled Synthesis and Derivatization

The complex, polycyclic architecture of Voaphylline indolenine, hydroxy- presents a formidable challenge for synthetic chemists. While a total synthesis has not been reported, future efforts will likely focus on developing highly stereocontrolled routes to construct its unique indolenine core and precisely install its stereocenters. Exploring novel synthetic strategies is crucial not only for confirming its structure and providing material for biological studies but also for generating analogues and derivatives with potentially enhanced or novel activities.

Future synthetic exploration could pursue several uncharted avenues:

Asymmetric Catalysis: The development of novel catalytic asymmetric reactions will be paramount. Key steps could include an asymmetric Pictet-Spengler reaction to form the core indole (B1671886) structure or enantioselective Diels-Alder reactions to build the carbocyclic rings with high stereocontrol. nih.govnih.gov

C-H Activation Strategies: Modern C-H activation and functionalization reactions offer a powerful and efficient approach. A strategy involving a transannular cyclization via C-H activation could be envisioned to forge key ring systems late in the synthesis, potentially reducing the number of steps required. researchgate.net

Bio-inspired Synthesis: A synthesis strategy inspired by the proposed biosynthetic pathway could be highly effective. chemrxiv.org This might involve mimicking key enzymatic transformations, such as the cyclization of a precursor like preakuammicine, which is a known intermediate for related indole alkaloids. phcogrev.com

Derivatization efforts will be essential to probe structure-activity relationships. Modifications could target the hydroxyl group, the indolenine nitrogen, or the carbocyclic skeleton to investigate their roles in binding to biological targets.

Table 7.1: Potential Stereocontrolled Synthetic Strategies for Voaphylline Indolenine, Hydroxy-

Strategic Approach Key Reaction Type Rationale and Potential Application Relevant Precedent
Linear/Convergent Synthesis Asymmetric Pictet-Spengler Reaction Establishes the chiral tryptamine-derived portion of the core structure with high enantiomeric excess. Synthesis of (-)-vincamajinine. nih.gov
Cycloaddition-based Strategy Enantioselective [4+2] Cycloaddition Rapidly constructs the complex polycyclic DE ring system found in related Aspidosperma alkaloids. nih.gov Total synthesis of (+/-)-tabersonine. nih.gov
Biomimetic Synthesis Bio-inspired Fragment Assembly Mimics the natural biosynthetic pathway, potentially leading to a more efficient and stereoselective route. Unified synthesis of oligocyclotryptamine alkaloids. chemrxiv.org

Integrated Omics Approaches for Complete Biosynthetic Pathway Elucidation

The biosynthetic pathway leading to Voaphylline indolenine, hydroxy- in Voacanga africana remains uncharacterized. Elucidating this pathway is critical for understanding how the plant produces this complex molecule and for enabling its production through metabolic engineering. nih.gov Future research will undoubtedly employ integrated "omics" approaches, combining genomics, transcriptomics, and metabolomics to piece together the complete enzymatic sequence. nih.govrsc.org

Monoterpenoid indole alkaloids like Voaphylline indolenine, hydroxy- are known to originate from the precursors tryptophan and secologanin (B1681713). phcogrev.com The elucidation process would involve:

Genomic and Transcriptomic Sequencing: Sequencing the genome of V. africana and performing transcriptomic analysis (RNA-seq) on different plant tissues (e.g., leaves, where the compound is found) and under various conditions (e.g., stress elicitation) to identify candidate genes. nih.govmaxapress.com

Co-expression Analysis: Identifying genes that are consistently expressed together with known indole alkaloid biosynthetic genes (e.g., strictosidine (B192452) synthase). This "guilt-by-association" approach is powerful for discovering novel enzymes in a pathway. nih.govmaxapress.com

Metabolomic Profiling: Using techniques like mass spectrometry to profile the metabolites in V. africana. This helps identify biosynthetic intermediates and correlate their presence with the expression of candidate genes. rsc.org

Functional Characterization: Expressing candidate genes in heterologous hosts (like yeast or E. coli) to verify their enzymatic function and confirm their role in the pathway.

This integrated workflow can accelerate the discovery of all the enzymes responsible for converting primary metabolites into the final complex structure of Voaphylline indolenine, hydroxy-. nih.govwur.nl

Table 7.2: Integrated Omics Workflow for Biosynthetic Pathway Elucidation

Omics Technology Objective Methodology Expected Outcome
Genomics Identify the complete set of genes. De novo genome sequencing and assembly of Voacanga africana. A reference genome containing all potential biosynthetic genes. maxapress.com
Transcriptomics Find genes active in alkaloid production. RNA-sequencing of alkaloid-producing vs. non-producing tissues; co-expression analysis. A list of candidate genes whose expression correlates with alkaloid synthesis. nih.govrsc.org
Metabolomics Identify pathway intermediates. LC-MS/MS analysis of plant extracts to map the metabolic landscape. Correlation of specific metabolites (intermediates) with gene expression profiles. rsc.orgwur.nl

| Functional Genomics | Validate enzyme function. | Heterologous expression of candidate genes in microbial systems followed by enzymatic assays. | Confirmation of the specific biochemical reactions catalyzed by the identified enzymes. |

Exploration of Molecular Interactions at the Ligand-Target Interface

A fundamental gap in our knowledge is the biological target(s) of Voaphylline indolenine, hydroxy- and the nature of its molecular interactions. Future research will focus on identifying these targets and characterizing the binding interface at an atomic level. This exploration is crucial for understanding its mechanism of action and for any potential therapeutic development.

In-silico computational approaches will likely be the first step. Molecular docking simulations can be used to screen Voaphylline indolenine, hydroxy- against libraries of known protein structures to generate hypotheses about potential binding partners. nih.gov These studies can predict the binding affinity and pose of the ligand within a protein's active site. researchgate.net Key interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl group and the indolenine nitrogen are prime candidates for forming critical hydrogen bonds with amino acid residues in a target protein. nih.gov

Aromatic Interactions: The indole ring system can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The non-polar carbocyclic skeleton of the molecule will likely engage in stabilizing hydrophobic interactions within the binding pocket. nih.gov

Following computational predictions, experimental validation using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography would be necessary to confirm the direct binding and solve the high-resolution structure of the ligand-target complex.

Table 7.3: Key Molecular Interactions for Ligand-Target Analysis of Voaphylline Indolenine, Hydroxy-

Type of Interaction Structural Feature of Ligand Potential Interacting Amino Acid Residues Significance
Hydrogen Bond Hydroxyl (-OH) group, Indolenine Nitrogen Asp, Glu, Ser, Thr, Gln, Asn, His Provides specificity and contributes significantly to binding affinity. nih.gov
Aromatic (π-π) Stacking Indole aromatic system Phe, Tyr, Trp Orients the ligand within the binding site and provides stability. nih.gov
Hydrophobic Interactions Fused aliphatic ring system Val, Leu, Ile, Ala, Met Stabilizes the ligand in the binding pocket by displacing water molecules. nih.gov

Development of Sustainable Production Strategies via Synthetic Biology or Plant Cell Culture

The natural abundance of Voaphylline indolenine, hydroxy- in V. africana is likely low, making extraction from plant sources an unsustainable method for obtaining large quantities. Future research must therefore focus on developing alternative, sustainable production platforms. nih.gov Plant cell culture and synthetic biology are the two most promising strategies. fao.orgacs.org

Plant Cell Culture: Establishing cell suspension cultures of V. africana could provide a renewable source of the alkaloid. nih.gov However, a common challenge is that undifferentiated cells often produce low yields of secondary metabolites. fao.orgresearchgate.net Research would need to focus on:

Media Optimization: Fine-tuning nutrients, sucrose (B13894) levels, and plant growth regulators to maximize biomass and alkaloid production. openaccesspub.org

Elicitation: Using biotic or abiotic elicitors to stimulate the plant's defense pathways, which often leads to increased production of alkaloids. nih.gov

Precursor Feeding: Supplying the culture with biosynthetic precursors like tryptophan or secologanin to boost the output of the final product. fao.org

Synthetic Biology: Once the biosynthetic pathway is fully elucidated (as described in 7.2), a synthetic biology approach becomes feasible. This would involve transferring the entire set of genes for the Voaphylline indolenine, hydroxy- pathway into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. maxapress.com This strategy offers the potential for rapid, scalable, and highly controlled production in industrial fermenters, completely independent of the plant source.

Table 7.4: Comparison of Sustainable Production Strategies

Strategy Advantages Challenges Key Research Focus
Plant Cell Culture Renewable source, potential for producing the natural compound without chemical synthesis. nih.gov Slow growth rates, low yields, genetic instability of cell lines. fao.orgresearchgate.net Optimization of culture conditions, elicitation, precursor feeding, selection of high-producing cell lines. nih.govopenaccesspub.org

| Synthetic Biology | High yields, rapid scalability, production independent of plant material, potential for novel derivative creation. maxapress.com | Requires complete elucidation of the biosynthetic pathway, complex metabolic engineering, potential for toxic intermediates in the host. | Pathway discovery, gene transfer and expression optimization in a microbial host, metabolic flux analysis. |

Q & A

Q. How should researchers report analytical results for hydroxy-voaphylline indolenine to ensure reproducibility?

  • Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Instrumentation : Specify HPLC/UPLC column (e.g., C18, 2.6 µm, 150 × 4.6 mm), mobile phase (e.g., 0.1% formic acid in acetonitrile/water), and MS parameters .
  • Data transparency : Deposit raw spectra in public repositories (e.g., Zenodo) with unique DOIs.
  • Error reporting : Include ±SD for triplicate measurements and disclose limits of detection (LOD/LOQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.